3-(Carboxymethoxy)pyridine-2-carboxylic acid
Description
Properties
Molecular Formula |
C8H7NO5 |
|---|---|
Molecular Weight |
197.14 g/mol |
IUPAC Name |
3-(carboxymethoxy)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H7NO5/c10-6(11)4-14-5-2-1-3-9-7(5)8(12)13/h1-3H,4H2,(H,10,11)(H,12,13) |
InChI Key |
IKCORABULSSLIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Parameters for Aminohalomaleic Acid Ester Formation and Cyclization
| Step | Reactants | Solvent | Catalyst | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 2,3-Dihalomaleic acid ester + NH3 or ammonium salt | Dimethylformamide (DMF) or Dimethylacetamide (DMAc) | Anhydrous acetic acid (catalyst), pyridine (acid-binding agent) | 50–150 °C (preferably 60–120 °C) | Several hours (dependent on scale) | High (not specified) | Anhydrous conditions critical; ammonia can be bubbled in as gas |
| 2 | 2-Amino-3-halomaleic acid ester + α,β-unsaturated aldehyde/ketone | Anhydrous acetic acid (also solvent) | Acid catalyst (acetic acid), acid-binding agent (pyridine) | 70–110 °C | Several hours | High (not specified) | Slight excess (1.1 eq) of aldehyde/ketone used |
Research Outcomes and Advantages
- The method avoids carcinogenic hydrazine derivatives and uses readily accessible starting materials.
- Reaction media and catalysts are chosen to optimize yield and simplify work-up.
- The process allows substitution at various positions on the pyridine ring, enabling synthesis of 3-(Carboxymethoxy)pyridine-2-carboxylic acid via appropriate precursors.
- The process is scalable and suitable for producing intermediates for herbicides and other bioactive compounds.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid groups undergo esterification with alcohols under acid catalysis. This reaction typically employs sulfuric acid or p-toluenesulfonic acid (PTSA) as catalysts, yielding mono- or diesters depending on stoichiometric control .
Key features :
-
Monoester formation : Selective protection of one carboxylic acid group occurs at 60–80°C with 1.1 equivalents of alcohol.
-
Diester synthesis : Requires excess alcohol (2.5–3 eq) and prolonged reaction times (12–24 hrs).
Decarboxylation Pathways
Thermal or acid-catalyzed decarboxylation occurs at elevated temperatures (150–230°C), leading to pyridine derivatives. This reaction is influenced by:
-
Temperature : Higher temperatures favor complete decarboxylation .
-
Acid environment : Strong acids like HCl accelerate CO₂ loss.
Mechanism :
Protonation of the carboxylate group followed by CO₂ elimination generates a resonance-stabilized pyridinyl intermediate .
Amidation and Peptide Coupling
The carboxylic acids react with amines via carbodiimide-mediated coupling (e.g., DCC or EDC). Key applications include:
-
Drug conjugate synthesis : Forms stable amide bonds with primary amines.
-
Protecting group strategies : tert-Butyloxycarbonyl (Boc) groups prevent unwanted side reactions .
Reagent table :
| Reagent | Role | Reaction Yield |
|---|---|---|
| DCC | Coupling agent | 70–85% |
| HOBt | Additive | Improves yield |
| DMAP | Catalyst | Accelerates |
Coordination Chemistry
The compound acts as a polydentate ligand for metal ions through:
-
Carboxylate oxygen donors : Bind to transition metals like Cu²⁺ or Fe³⁺.
-
Pyridine nitrogen : Participates in axial coordination.
Complex example :
\text{[Cu(L)_2(H}_2\text{O)}_2] (L = deprotonated ligand) shows square-planar geometry in XRD studies.
Acid-Base Behavior
pKa values govern protonation states critical for reactivity:
Oxidative Transformations
Hypochlorite (NaOCl) induces oxidative dimerization under aqueous conditions, forming fused pyridine derivatives via radical intermediates . Key factors:
Product example :
Dimeric structures with disulfide bridges have shown antimicrobial activity in preliminary assays .
Comparative Reactivity
| Reaction Type | This compound | Pyridine-2-carboxylic acid |
|---|---|---|
| Esterification rate | Faster (dual acidic protons) | Moderate |
| Decarboxylation temp | 150–230°C | 200–250°C |
| Metal binding | Polydentate capability | Monodentate |
This compound’s multifunctional design enables applications in catalysis, metallodrug development, and biodegradable polymer synthesis. Further studies should explore its enantioselective reactions and in vivo stability .
Scientific Research Applications
3-(Carboxymethoxy)pyridine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 3-(Carboxymethoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s carboxymethoxy and carboxylic acid groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-(Carboxymethoxy)pyridine-2-carboxylic acid with five related pyridine derivatives, focusing on structural, synthetic, and functional differences.
Table 1: Key Structural and Functional Comparisons
Functional Differences
Acidity and Solubility :
- The dual -COOH groups in This compound result in lower pKa values (~2–3 for pyridine -COOH, ~4–5 for carboxymethoxy -COOH) compared to methyl ester analogs (e.g., L1–L4), which lack free carboxylic acids .
- The sulfur analog () exhibits reduced aqueous solubility due to hydrophobic -SCH₂COOH but improved redox activity .
Coordination Chemistry: Pyridine-carboxylic acid hybrids (e.g., L1–L4) are used as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), but this compound offers additional binding sites via its ether-linked -OCH₂COOH group . Resorcinol-o,o′-diacetic acid () shows stronger affinity for alkaline earth metals compared to pyridine-based analogs .
Biological Activity :
- Chloro and hydroxy substituents in 3-Chloro-6-hydroxypyridine-2-carboxylic acid () enhance antibacterial properties but reduce metabolic stability compared to carboxymethoxy derivatives .
Biological Activity
3-(Carboxymethoxy)pyridine-2-carboxylic acid is a pyridine derivative notable for its dual carboxylic acid functional groups and a methoxy group. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities. Understanding its interactions with biological macromolecules is essential for elucidating its therapeutic roles.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C8H9NO5
- Molecular Weight : 199.16 g/mol
- IUPAC Name : this compound
This compound exhibits properties typical of carboxylic acids, such as acidity and the ability to form hydrogen bonds, which are crucial for its biological interactions.
Antimicrobial Properties
Recent studies have indicated that derivatives similar to this compound exhibit significant antimicrobial activities. For instance, research on related compounds has demonstrated effectiveness against Gram-negative bacteria, highlighting the potential of this class of compounds in antimicrobial applications .
Case Studies and Research Findings
- Molecular Docking Studies : A study involving molecular docking simulations indicated that functionalized pyridine derivatives could effectively bind to bacterial DNA gyrase, potentially disrupting bacterial replication processes .
- In Vivo Studies : While direct in vivo studies on this compound are sparse, related compounds have been evaluated in animal models, demonstrating their ability to inhibit bacterial growth and inflammation markers .
Comparative Analysis with Related Compounds
The following table summarizes the properties and biological activities of compounds structurally related to this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Pyridine-2-carboxylic acid | One carboxylic group | Used as a catalyst in organic synthesis |
| 3-Methoxypyridine-2-carboxylic acid | Methoxy group instead of carboxymethoxy | Exhibits different solubility and reactivity |
| 4-(Methoxycarbonyl)pyridine | Different position of methoxycarbonyl group | May show distinct biological activities |
| Pyrrole-3-carboxylic acid | Contains a pyrrole ring | Known for unique reactivity patterns |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
